molecular formula C10H13Cl B6168039 5-(chloromethyl)-1,2,3-trimethylbenzene CAS No. 24812-20-2

5-(chloromethyl)-1,2,3-trimethylbenzene

Cat. No.: B6168039
CAS No.: 24812-20-2
M. Wt: 168.7
InChI Key:
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Description

5-(Chloromethyl)-1,2,3-trimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of trimethylbenzene, where one of the methyl groups is substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1,2,3-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,3-trimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

    Substitution: Derivatives like benzylamines or benzyl ethers.

    Oxidation: Benzyl alcohol or benzaldehyde.

    Reduction: 1,2,3,5-tetramethylbenzene.

Scientific Research Applications

5-(Chloromethyl)-1,2,3-trimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the preparation of polymers and resins with specific properties.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Industrial Chemistry: Employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1,2,3-trimethylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The aromatic ring can also participate in electrophilic aromatic substitution reactions, facilitated by the electron-donating effects of the methyl groups.

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-2-methoxy-benzaldehyde: Similar in structure but contains a methoxy group instead of two additional methyl groups.

    Chloromethane: A simpler compound with a single chloromethyl group attached to a methane molecule.

Uniqueness

5-(Chloromethyl)-1,2,3-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which influence its reactivity and physical properties. The combination of these groups with the chloromethyl substituent makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

24812-20-2

Molecular Formula

C10H13Cl

Molecular Weight

168.7

Purity

95

Origin of Product

United States

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